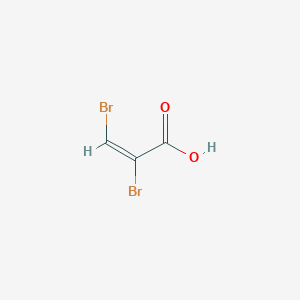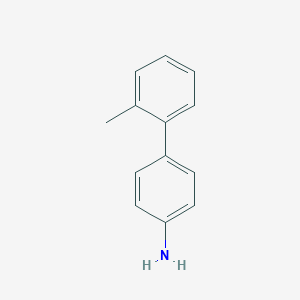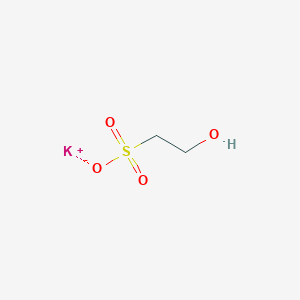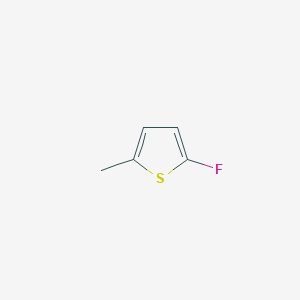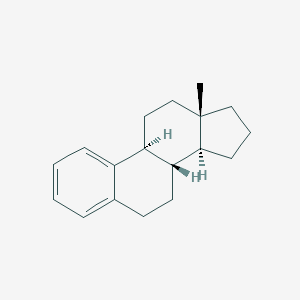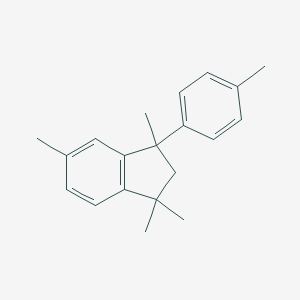
1H-Indene, 2,3-dihydro-1,1,3,5-tetramethyl-3-(4-methylphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Indene, 2,3-dihydro-1,1,3,5-tetramethyl-3-(4-methylphenyl)- is a synthetic compound that has gained significant attention as a potential drug candidate due to its diverse therapeutic properties. This compound is also known as 'Tetramethylindene' and has been synthesized using various methods.
作用机制
The mechanism of action of 1H-Indene, 2,3-dihydro-1,1,3,5-tetramethyl-3-(4-methylphenyl)- is not fully understood. However, it has been suggested that it exerts its therapeutic effects by modulating various signaling pathways in the body. It has been shown to inhibit the production of pro-inflammatory cytokines and to activate the nuclear factor-κB (NF-κB) pathway. It has also been suggested to modulate the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).
生化和生理效应
1H-Indene, 2,3-dihydro-1,1,3,5-tetramethyl-3-(4-methylphenyl)- has been shown to possess various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in animal models of inflammation. It has also been shown to reduce the levels of oxidative stress markers such as malondialdehyde (MDA) and to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
实验室实验的优点和局限性
1H-Indene, 2,3-dihydro-1,1,3,5-tetramethyl-3-(4-methylphenyl)- has several advantages and limitations for lab experiments. One of the advantages is its broad range of therapeutic properties, which makes it a potential candidate for the treatment of various diseases. Another advantage is its relatively low toxicity, which makes it a safer alternative to other drugs. However, one of the limitations is its poor solubility in water, which makes it difficult to administer orally.
未来方向
1H-Indene, 2,3-dihydro-1,1,3,5-tetramethyl-3-(4-methylphenyl)- has several potential future directions. One of the future directions is the development of new synthetic methods to improve its yield and purity. Another future direction is the investigation of its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, the development of new formulations and drug delivery systems could improve its solubility and bioavailability.
Conclusion:
1H-Indene, 2,3-dihydro-1,1,3,5-tetramethyl-3-(4-methylphenyl)- is a synthetic compound that has gained significant attention as a potential drug candidate due to its diverse therapeutic properties. Its anti-inflammatory, analgesic, and antitumor activities make it a potential candidate for the treatment of various diseases. Although its mechanism of action is not fully understood, it has been suggested to modulate various signaling pathways in the body. Further research is needed to fully understand its therapeutic potential and to develop new formulations and drug delivery systems to improve its solubility and bioavailability.
合成方法
1H-Indene, 2,3-dihydro-1,1,3,5-tetramethyl-3-(4-methylphenyl)- can be synthesized using various methods. One of the most common methods is the Friedel-Crafts alkylation of 1,2,3,4-tetramethylbenzene with indene in the presence of a Lewis acid catalyst. Another method involves the reaction of 1,2,3,4-tetramethylbenzene with indene in the presence of trifluoroacetic anhydride and trifluoroacetic acid.
科学研究应用
1H-Indene, 2,3-dihydro-1,1,3,5-tetramethyl-3-(4-methylphenyl)- has been extensively studied for its potential therapeutic properties. It has been shown to possess anti-inflammatory, analgesic, and antitumor activities. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
属性
IUPAC Name |
1,1,3,5-tetramethyl-3-(4-methylphenyl)-2H-indene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24/c1-14-6-9-16(10-7-14)20(5)13-19(3,4)17-11-8-15(2)12-18(17)20/h6-12H,13H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOPJSOXFEJURNP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CC(C3=C2C=C(C=C3)C)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40494308 |
Source


|
| Record name | 1,1,3,5-Tetramethyl-3-(4-methylphenyl)-2,3-dihydro-1H-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40494308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,3,5-tetramethyl-3-(4-methylphenyl)-2,3-dihydro-1H-indene | |
CAS RN |
1153-36-2 |
Source


|
| Record name | 1,1,3,5-Tetramethyl-3-(4-methylphenyl)-2,3-dihydro-1H-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40494308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

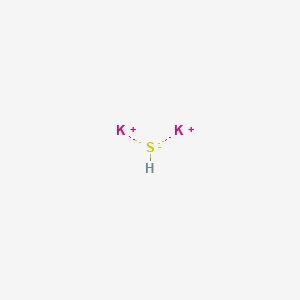
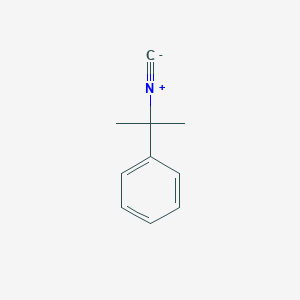
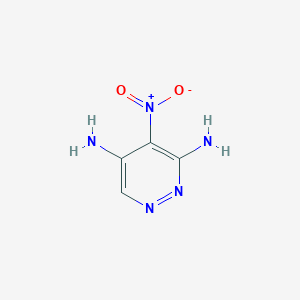
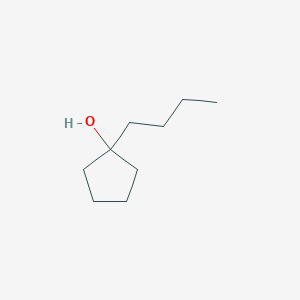
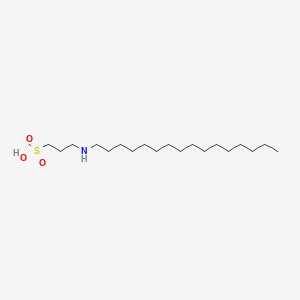
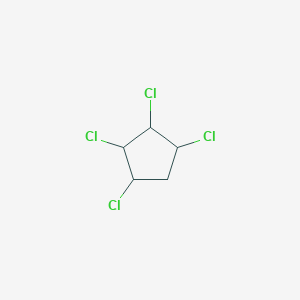
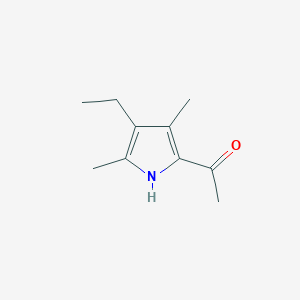
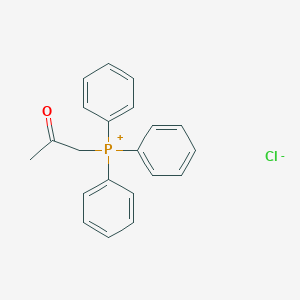
![(1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl)methanolate](/img/structure/B72238.png)
